ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with an ethyl ester and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate typically involves the following steps:
N-Alkylation of Heterocyclic Carboxylates: The initial step involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine.
Cyclization: The intermediate product undergoes cyclization to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted azetidine derivatives.
Scientific Research Applications
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and peptides.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in neurotransmission and signal transduction.
Comparison with Similar Compounds
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate can be compared with similar compounds to highlight its uniqueness:
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring instead of a pyrrole ring, offering different biological activities.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound lacks the pyrrole ring and has different chemical properties and applications.
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are derivatives of GABA and have distinct pharmacological profiles.
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-13(18)12-11(6-7-16-12)10-8-17(9-10)14(19)21-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3 |
InChI Key |
NBLYGVUMHXSEOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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